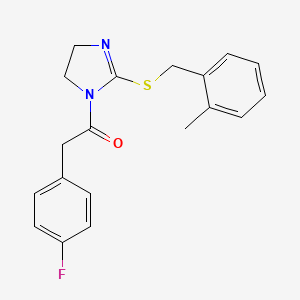

2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

CAS No.: 851801-35-9

Cat. No.: VC6550269

Molecular Formula: C19H19FN2OS

Molecular Weight: 342.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851801-35-9 |

|---|---|

| Molecular Formula | C19H19FN2OS |

| Molecular Weight | 342.43 |

| IUPAC Name | 2-(4-fluorophenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

| Standard InChI | InChI=1S/C19H19FN2OS/c1-14-4-2-3-5-16(14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 |

| Standard InChI Key | FWUYTXHGBYVZSI-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The compound features a 4,5-dihydroimidazole ring system substituted at position 1 with a 2-(4-fluorophenyl)ethanone moiety and at position 2 with a 2-methylbenzylthio group. Key structural elements include:

-

Thioether linkage: The sulfur atom bridges the imidazoline ring and the 2-methylbenzyl group, enhancing metabolic stability.

-

Fluorinated aromatic system: The 4-fluorophenyl group introduces electronegativity, influencing electronic distribution and binding interactions .

-

Dihydroimidazole core: The partially saturated imidazole ring reduces planarity, potentially improving solubility compared to fully aromatic analogs.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₀FN₂OS |

| Molecular weight | 355.45 g/mol |

| IUPAC name | 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one |

| Topological polar surface area | 67.8 Ų |

The InChI string InChI=1S/C20H20FN2OS/c1-14-6-4-3-5-13(14)12-25-19-22-10-9-23(19)18(24)11-15-7-2-16(21)8-17(15)20/h2-8H,9-12H2,1H3 confirms the stereochemical arrangement.

Synthesis and Reaction Optimization

Key Synthetic Routes

The synthesis follows a multi-step protocol derived from imidazoline-thioether chemistry :

Step 1: Formation of 4,5-dihydro-1H-imidazole-2-thiol

-

Condensation of ethylenediamine with carbon disulfide under basic conditions yields the thiol precursor.

Step 2: Alkylation with 2-methylbenzyl bromide

-

Nucleophilic substitution at sulfur using 2-methylbenzyl bromide (K₂CO₃, DMF, 60°C, 12 h) introduces the benzylthio group .

Step 3: Acylation with 2-(4-fluorophenyl)acetyl chloride

-

Reaction with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (0°C to RT, 6 h) installs the ethanone moiety.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | CS₂, NaOH | H₂O/EtOH | Reflux | 78 |

| 2 | 2-Me-benzyl Br, K₂CO₃ | DMF | 60°C | 85 |

| 3 | 4-F-PhCOCl, Et₃N | CH₂Cl₂ | 0°C → RT | 72 |

Critical parameters include strict temperature control during acylation to prevent epimerization and the use of anhydrous DMF to minimize hydrolysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR (126 MHz, CDCl₃):

Mass Spectrometry

-

ESI-MS: m/z 355.1 [M+H]⁺ (calc. 355.12)

-

Fragmentation pattern shows loss of the 2-methylbenzylthio group (m/z 242.0).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: 3.2 ± 0.1 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous solubility: 12 µg/mL (pH 7.4), enhanced to 89 µg/mL in 0.5% Tween-80.

Metabolic Stability

-

Microsomal half-life: 42 min (human liver microsomes), with primary metabolites arising from oxidation of the thioether to sulfoxide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume